molecular formula C12H17NO2 B2492245 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2202176-70-1

5-Methyl-2-[(oxan-3-yl)methoxy]pyridine

Cat. No. B2492245
CAS RN: 2202176-70-1
M. Wt: 207.273
InChI Key: ABYSQUBYNSSYGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including structures related to 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine, often involves complex reactions such as ring opening followed by ring closure, domino 1,3-dipolar cycloaddition, and elimination reactions. For example, Halim and Ibrahim (2022) detailed the synthesis of a novel pyrazolo[3,4-b]pyridine derivative through such processes, establishing the chemical structure based on elemental analysis and spectral data (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related pyridine compounds has been determined through various spectroscopic methods and theoretical calculations, including X-ray diffraction, FT-IR spectroscopy, and Density Functional Theory (DFT) methods. Gumus et al. (2018) reported the structural features of a closely related compound, providing detailed insights into bond lengths, bond angles, torsion angles, and vibrational assignments compared with experimental data (Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives, including 5-Methyl-2-[(oxan-3-yl)methoxy]pyridine, can be characterized by their ability to undergo various chemical reactions, such as asymmetric acylation, stereoselective reduction, and cycloaddition reactions. These reactions are pivotal for the synthesis of complex organic compounds. Ito, Katsuki, and Yamaguchi (1984) demonstrated the utility of pyrrolidine as a chiral auxiliary for asymmetric acylation (Ito, Katsuki, & Yamaguchi, 1984).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds. The molecular electrostatic potential (MEP), vibrational frequencies, and chemical shifts provide insights into the physical characteristics of pyridine derivatives. These properties are determined through experimental methods and computational models, as illustrated in the work of Gumus et al. (2018) and others (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's structure. For instance, the study by Halim and Ibrahim (2022) includes analysis on the reactivity and stability of a pyrazolo[3,4-b]pyridine derivative, providing valuable information on its chemical behavior (Halim & Ibrahim, 2022).

properties

IUPAC Name

5-methyl-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-5-12(13-7-10)15-9-11-3-2-6-14-8-11/h4-5,7,11H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSQUBYNSSYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[(oxan-3-yl)methoxy]pyridine

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